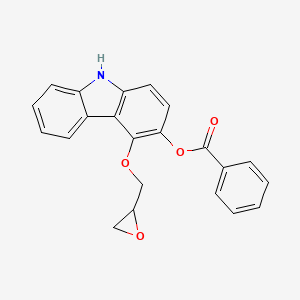
3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole is a compound with the molecular formula C22H17NO4 and a molecular weight of 359.37 g/mol . It is known for its utility in organic synthesis and is characterized by its complex structure, which includes a carbazole core substituted with benzoyloxy and oxiranylmethyl groups .
Preparation Methods
The synthesis of 3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole involves multiple steps. One common synthetic route includes the reaction of carbazole with benzoyl chloride to form a benzoylated intermediate. This intermediate is then reacted with an epoxide, such as epichlorohydrin, under basic conditions to introduce the oxiranylmethyl group . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole undergoes various chemical reactions, including:
Scientific Research Applications
3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole involves its interaction with specific molecular targets. The oxiranylmethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to alterations in their function . This interaction can trigger various cellular pathways, including apoptosis or cell cycle arrest, which are crucial in its potential anticancer activity .
Comparison with Similar Compounds
3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole can be compared with other carbazole derivatives, such as:
9H-Carbazole: The parent compound, which lacks the benzoyloxy and oxiranylmethyl groups.
3-Hydroxycarbazole: A hydroxylated derivative with different reactivity and biological activity.
3-Benzoyloxycarbazole: Similar to this compound but without the oxiranylmethyl group.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for further chemical modifications and applications .
Properties
IUPAC Name |
[4-(oxiran-2-ylmethoxy)-9H-carbazol-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-22(14-6-2-1-3-7-14)27-19-11-10-18-20(21(19)26-13-15-12-25-15)16-8-4-5-9-17(16)23-18/h1-11,15,23H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJNLCADMSGOEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=CC3=C2C4=CC=CC=C4N3)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
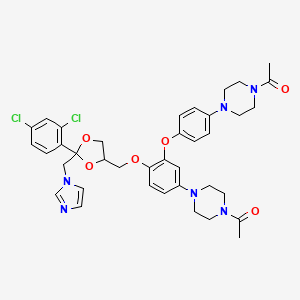

![5-[(Aminocarbonyl)imino]-1-propyl-2-pyrrolidineacetic Acid Methyl Ester](/img/structure/B584097.png)
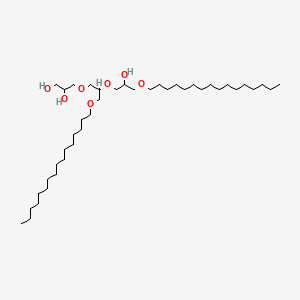
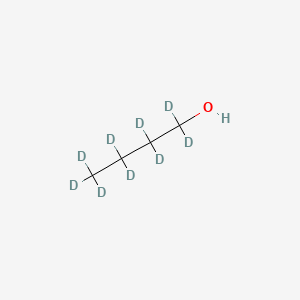
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B584102.png)
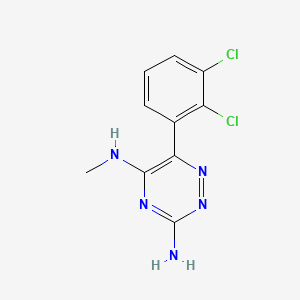
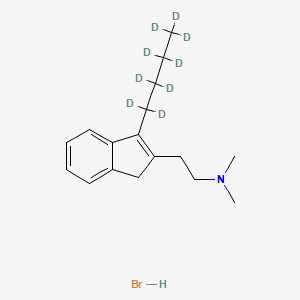
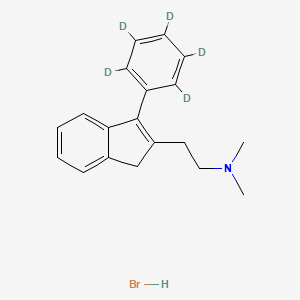
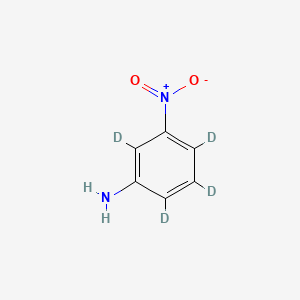
![tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate](/img/structure/B584113.png)
![7-Hydroxy-4,5,6,7-tetrahydro-imidazo[4,5,1-jk][1]benzazepin-2(1H)-one](/img/structure/B584115.png)
